CID 21951255
Description
Contextualization within Relevant Chemical Classes and Therapeutic Areas
The molecular architecture of CID 21951255 incorporates two key pharmacophores: the piperidine (B6355638) ring and a sulfone group. Piperidine and its derivatives are ubiquitous in medicinal chemistry, forming the structural core of numerous approved pharmaceutical agents. nih.govarizona.edu This prevalence is due to the piperidine ring's ability to confer favorable pharmacokinetic properties and to serve as a versatile scaffold for introducing diverse chemical functionalities. nih.gov
The sulfone group is another critical feature, with sulfonamide-containing compounds having a long and storied history in drug discovery, most notably as antimicrobial agents. mdpi.com In the context of modern medicinal chemistry, the sulfone moiety is recognized for its ability to act as a hydrogen bond acceptor and to influence the spatial arrangement of other functional groups, thereby impacting a molecule's interaction with its biological target.
The therapeutic intrigue surrounding this compound is primarily linked to its potential modulation of TAAR5. Initially characterized as olfactory receptors, trace amine-associated receptors (TAARs) are a class of G protein-coupled receptors (GPCRs) that have more recently been identified in various brain regions, including the limbic system. acs.orgnih.gov This has implicated them in the regulation of mood and emotional behavior. nih.gov Specifically, TAAR5 has been identified as a potential therapeutic target for conditions such as anxiety and depression, making the discovery of its modulators a significant area of research. acs.orgnih.gov
| Structural Component | Significance in Medicinal Chemistry |
| Piperidine Ring | Common scaffold in pharmaceuticals, influences pharmacokinetic properties. nih.govarizona.edu |
| Sulfone Group | Important pharmacophore, acts as a hydrogen bond acceptor. mdpi.com |
| Pyrimidinyl Moiety | A nitrogen-containing heterocycle often found in biologically active compounds. |
Historical Perspective of Initial Research and Discovery of this compound-Related Compounds
The historical context of this compound is rooted in two parallel streams of research: the development of piperidine- and sulfonamide-based therapeutics and the discovery and deorphanization of trace amine-associated receptors.
The therapeutic potential of sulfonamides was first realized in the early 20th century with the discovery of their antibacterial properties. This led to the development of a vast arsenal (B13267) of sulfa drugs. The piperidine scaffold has an even longer history, being a fundamental structure in many natural alkaloids with potent physiological effects. Its incorporation into synthetic medicinal chemistry has been a cornerstone of drug design for decades. nih.gov
The discovery of the TAAR family in 2001 opened a new chapter in neuropharmacology. acs.org Initially, these receptors were thought to be primarily involved in the sense of smell. However, subsequent research revealed the expression of certain TAARs, including TAAR5, in brain regions associated with emotion and cognition. nih.gov This has spurred efforts to identify small molecules that can modulate the activity of these receptors, with the goal of developing novel treatments for psychiatric disorders. The development of compounds like this compound represents a convergence of these historical research paths, applying established principles of medicinal chemistry to a relatively new and promising biological target.
Overview of Academic Research Trajectories and Significance of this compound
Current academic research trajectories related to compounds like this compound are largely centered on the exploration of the therapeutic potential of TAAR5 modulation. The primary focus is on the discovery and characterization of selective TAAR5 antagonists. acs.orgnih.govrsc.org
The significance of this compound lies in its potential to serve as a chemical probe to further elucidate the physiological functions of TAAR5. The availability of selective ligands is crucial for validating new drug targets and for understanding the complex signaling pathways in which they are involved. Research in this area often involves a combination of computational modeling, chemical synthesis, and in vitro biological assays to identify and optimize lead compounds. nih.govrsc.org The ultimate goal of this research is to develop novel therapeutic agents for neuropsychiatric disorders with potentially new mechanisms of action. acs.org
| Research Area | Focus | Significance |
| TAAR5 Antagonist Development | Identification and optimization of molecules that block TAAR5 activity. acs.orgnih.govrsc.org | Potential for novel treatments for anxiety and depression. acs.orgnih.gov |
| Chemical Probe Synthesis | Creation of selective molecules to study the biology of TAAR5. | Elucidation of the physiological and pathological roles of TAAR5. |
| Neuropharmacology | Investigation of the effects of TAAR5 modulation on brain function and behavior. | Validation of TAAR5 as a therapeutic target for psychiatric disorders. |
Structure
2D Structure
Properties
Molecular Formula |
CH2O3SZn |
|---|---|
Molecular Weight |
159.5 g/mol |
InChI |
InChI=1S/CH2O.H2O2S.Zn/c1-2;1-3-2;/h1H2;1-2H;/q;;+2/p-2 |
InChI Key |
WDHSSYCZNMQRNF-UHFFFAOYSA-L |
Canonical SMILES |
C=O.[O-]S[O-].[Zn+2] |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Cid 21951255
Established Synthetic Pathways for the 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl Core Structure
The synthesis of compounds containing the 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl core is well-documented in chemical literature. The versatility of this scaffold stems from its robust synthetic routes and the reactivity of its key intermediates.
Retrosynthetic Analysis and Key Intermediate Identification
A logical retrosynthetic analysis of complex molecules bearing the 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl core consistently points to a crucial building block: 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one . This primary amine serves as a versatile anchor point for a multitude of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more elaborate molecular architectures. The synthesis of this key intermediate is a critical first step in many synthetic sequences targeting this class of compounds.
Design and Synthesis of Analogues and Derivatives
The 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl scaffold is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. Consequently, the design and synthesis of its analogues and derivatives are of considerable interest.
Rational Design Strategies for Structural Modification
Rational drug design principles are often applied to the modification of the pyrazolone (B3327878) core to explore and optimize its biological activity. A primary strategy involves the systematic variation of substituents at the 4-position of the pyrazole (B372694) ring. This is readily achieved by synthesizing a library of amides or sulfonamides through the reaction of the 4-amino intermediate with a diverse range of carboxylic acids or sulfonyl chlorides. This approach allows for a detailed investigation of the structure-activity relationship (SAR), providing insights into how different functional groups influence the compound's biological profile. Another strategy involves the annulation of additional rings onto the pyrazolone core, leading to the creation of novel, rigidified structures with potentially unique pharmacological properties.
Combinatorial Chemistry Approaches in Scaffold Exploration
The chemistry of the 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl scaffold is highly amenable to the principles of combinatorial chemistry. Although large, publicly documented combinatorial libraries based on this specific scaffold are not abundant, the key 4-amino intermediate is an ideal starting point for parallel synthesis. Automated platforms can be employed to rapidly generate a multitude of derivatives by reacting the amine with a diverse set of building blocks, such as carboxylic acids, sulfonyl chlorides, and isocyanates. This high-throughput approach can significantly accelerate the discovery of new lead compounds.
Stereoselective Synthesis of Enantiomers and Diastereomers
While the core 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl structure is achiral, the introduction of stereocenters in the side chains or in fused ring systems is a common strategy for enhancing biological activity and specificity. The synthesis of such chiral derivatives necessitates the use of stereoselective methods. sigmaaldrich.comsynzeal.com This can involve the use of chiral starting materials, chiral catalysts, or chiral auxiliaries to control the formation of the desired stereoisomer. The ability to synthesize enantiomerically pure compounds is crucial, as different enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles.
Advanced Synthetic Techniques for CID 21951255 Production in Research Settings
Information regarding advanced synthetic techniques for a compound with the identifier this compound is not available as this identifier does not correspond to a publicly recognized chemical structure.
Flow Chemistry and Automated Synthesis
There are no published research findings on the application of flow chemistry or automated synthesis for the production of a compound identified as this compound.
Biocatalytic and Chemoenzymatic Transformations
No literature exists detailing biocatalytic or chemoenzymatic methods for the synthesis of a compound with the designation this compound.
Elucidation of Structure Activity Relationships Sar for Cid 21951255
Conformational Analysis and its Impact on CID 21951255 Activity
The biological activity of pyrazole (B372694) derivatives is often intrinsically linked to their three-dimensional structure. The relative orientation of the phenyl rings and the carboxamide group in this compound is likely a key determinant of its efficacy.
For analogous compounds, the dihedral angles between the pyrazole core and the attached aromatic rings have been shown to be crucial for activity. A co-planar arrangement can sometimes lead to enhanced π-π stacking interactions with aromatic residues in a protein's active site, while a more twisted conformation might be necessary to fit into a sterically hindered pocket.
The following table summarizes hypothetical conformational features of this compound and their potential impact on its biological activity, based on general principles observed in related pyrazole-containing compounds.
| Feature | Potential Conformation | Predicted Impact on Activity |
| 4,5-Dihydropyrazole Ring | Envelope or Twisted Conformation | The specific pucker of the ring will orient the substituents in distinct three-dimensional space, influencing the fit into a biological target. |
| N1-Aryl and C5-Aryl Groups | Relative Orientation (Twist Angle) | The angle between these rings can affect the molecule's overall shape and its ability to engage in specific interactions within a binding pocket. |
| C3-Carboxamide Linker | Orientation relative to Pyrazole Ring | The orientation of the amide bond can influence hydrogen bonding capabilities and the positioning of the 3-carbamimidoylphenyl group. |
| Propyl Group | Rotational Conformations | Different rotamers of the propyl group may be preferred upon binding to a target, potentially influencing binding affinity. |
Further empirical studies, including detailed conformational analysis and co-crystallization with its biological target, would be necessary to fully elucidate the precise structure-activity relationships for this compound.
Molecular Mechanisms of Action and Target Engagement of Cid 21951255
Identification and Validation of Primary Molecular Targets
No studies detailing the use of affinity chromatography, proteomic approaches, or other methods to identify the primary molecular targets of CID 21951255 were found. nih.govnih.gov Similarly, there is no public record of genetic knockout or knockdown studies in cell lines being used to validate the targets of this compound. nih.govlicorbio.com
Biochemical Characterization of Target-Ligand Interactions
Information regarding the biochemical interactions of this compound is not available. There are no published data on its enzyme kinetics or inhibition mechanisms. nih.govbiokin.com Furthermore, no receptor binding studies or investigations into its potential allosteric modulation of any receptor have been reported. nih.govnih.govnih.gov
Preclinical Pharmacological Investigations of Cid 21951255
In Vitro Biological Activity and Efficacy Assessments
The in vitro antiviral activity of Brincidofovir has been demonstrated against a broad spectrum of double-stranded DNA (dsDNA) viruses. hilarispublisher.comchimerix.com
Cell-Based Assays for Specific Biological Responses
Brincidofovir has shown potent and broad-spectrum antiviral activity in various cell-based assays. Its mechanism of action involves intracellular conversion to cidofovir (B1669016), which is then phosphorylated to cidofovir diphosphate (B83284). drugbank.comdrugs.com This active metabolite acts as an alternative substrate for viral DNA polymerase, inhibiting viral DNA synthesis and replication. drugbank.compatsnap.comfda.gov
The efficacy of Brincidofovir has been quantified using the 50% effective concentration (EC50), which is the concentration of the drug that inhibits viral replication by 50%. In cell culture, the median EC50 of Brincidofovir against five distinct genotypes of the variola virus (the causative agent of smallpox) was 0.11 µM. fda.gov The compound has also demonstrated activity against other orthopoxviruses, including rabbitpox, ectromelia, vaccinia, and monkeypox viruses, with a median EC50 value of 1.10 µM. fda.gov
Furthermore, studies have shown its efficacy against other dsDNA viruses. For instance, in BALB/c mice infected with herpes simplex virus (HSV) types 1 or 2, Brincidofovir was found to be approximately 50 times more active than acyclovir (B1169) or cidofovir in vitro. nih.gov In studies evaluating its effect on parvovirus B19, Brincidofovir exhibited significantly higher antiviral activity compared to cidofovir, with EC50 values ranging from 6.6–14.3 µM in erythroid progenitor cells and 0.22–0.63 µM in UT7/EpoS1 cells. nih.gov
In Vitro Efficacy of Brincidofovir (CID 21951255) Against Various Viruses
| Virus | Cell Line/System | EC50 (µM) | Reference |
|---|---|---|---|
| Variola Virus (median of 5 strains) | Not Specified | 0.11 | fda.gov |
| Orthopoxviruses (rabbitpox, ectromelia, vaccinia, monkeypox; median) | Not Specified | 1.10 | fda.gov |
| Parvovirus B19 | Erythroid Progenitor Cells | 6.6-14.3 | nih.gov |
| UT7/EpoS1 cells | 0.22-0.63 | ||
| Herpes Simplex Virus (HSV) | Not Specified | ~50x more active than acyclovir/cidofovir | nih.gov |
Organotypic Slice Cultures and Tissue Explant Models
There is currently no publicly available scientific literature detailing the use of Brincidofovir (this compound) in organotypic slice cultures or tissue explant models for virological studies. While organotypic cultures are established as valuable ex vivo models for maintaining the three-dimensional architecture of tissues and studying neurodegenerative diseases or cancer, their application in evaluating antiviral agents like Brincidofovir has not been reported. nih.govnih.gov
In Vivo Efficacy Studies in Non-Human Animal Models
The effectiveness of Brincidofovir has been established through adequate and well-controlled animal efficacy studies, which were crucial for its approval under the FDA's Animal Rule for the treatment of smallpox, as human efficacy trials were not feasible or ethical. fda.gov
Establishment of Relevant Disease Models for Brincidofovir Efficacy Assessment
To assess the in vivo efficacy of Brincidofovir, researchers have utilized several non-human animal models of viral diseases. For orthopoxvirus infections, the rabbitpox model (New Zealand White rabbits infected with rabbitpox virus) and the mousepox model (BALB/c mice infected with ectromelia virus) have been instrumental. fda.gov These models were chosen to represent infections with species-specific non-variola orthopoxviruses. fda.gov
For herpesvirus infections, BALB/c mice have been intranasally inoculated with HSV types 1 or 2 to induce a lethal infection, serving as a model for herpes encephalitis. nih.gov Additionally, an immunosuppressed Syrian hamster model has been used to study disseminated adenovirus type 5 (Ad5) infection, particularly affecting the liver. nih.gov In a mouse model of pseudorabies virus (PRV) infection, mice were challenged with a lethal dose of a human-origin PRV strain. nih.gov
Dose-Response Relationships and Efficacy Readouts in Animal Models
In the rabbitpox model, oral administration of Brincidofovir demonstrated a significant survival benefit. A regimen of 20 mg/kg followed by two doses of 5 mg/kg, administered every 48 hours, was effective even when treatment was initiated up to 6 days post-challenge, after the onset of clinical signs like fever. fda.gov
In the mouse model of HSV infection, orally administered Brincidofovir significantly reduced mortality at doses ranging from 1.25 mg/kg to 5 mg/kg once daily, even with treatment delays of 48-72 hours post-viral inoculation. nih.gov A study on pseudorabies virus in mice showed that a 10 mg/kg dose of Brincidofovir administered for five consecutive days resulted in 100% protection against a lethal challenge. nih.gov
In the immunosuppressed hamster model of disseminated Ad5 infection, both Brincidofovir and its parent compound, cidofovir, showed excellent activity against Ad5 pathology and replication in the liver, even when treatment was initiated 3 days after the viral challenge. nih.gov
In Vivo Efficacy of Brincidofovir (this compound) in Animal Models
| Animal Model | Virus | Dose and Regimen | Efficacy Readout | Reference |
|---|---|---|---|---|
| Rabbit | Rabbitpox virus | 20/5/5 mg/kg, oral, every 48h for 3 doses | Increased survival | fda.gov |
| Mouse (BALB/c) | Herpes Simplex Virus (HSV-1, HSV-2) | 1.25-5 mg/kg, oral, once daily | Reduced mortality | nih.gov |
| Mouse | Pseudorabies virus (PRV) | 10 mg/kg, for 5 days | 100% protection | nih.gov |
| Hamster (immunosuppressed) | Adenovirus 5 (Ad5) | Not specified | Reduced liver pathology and viral replication | nih.gov |
Assessment of Pharmacodynamic Biomarkers in Animal Models
Pharmacodynamic studies for Brincidofovir have focused on the intracellular concentration of its active metabolite, cidofovir diphosphate, as a key indicator of its antiviral activity. drugbank.com The long intracellular half-life of cidofovir diphosphate (113 hours) supports the less frequent dosing schedule of Brincidofovir. medscape.com In animal models, efficacy has been directly correlated with survival rates and reduction in viral load or pathology in target organs. fda.govnih.govnih.govnih.gov For instance, in the hamster model of adenoviral infection, the reduction of viral replication in the liver served as a critical pharmacodynamic marker of Brincidofovir's efficacy. nih.gov Similarly, in HSV-infected mice, reduced mortality and increased mean day to death were primary pharmacodynamic readouts. nih.gov
No Publicly Available Data for Chemical Compound this compound
Following a comprehensive search of scientific literature and chemical databases, no information has been found for the chemical compound designated as "this compound." This includes a lack of data pertaining to its preclinical pharmacological investigations, pharmacokinetic and pharmacodynamic characterization, and any translational research.
Searches for "this compound" in prominent chemical databases such as PubChem, ChemSpider, and the Chemical Abstracts Service (CAS) did not yield any results for a compound with this specific identifier. Consequently, details regarding its chemical structure, properties, and any associated research are unavailable in the public domain.
Without any primary or secondary sources referencing "this compound," it is not possible to provide the requested article on its preclinical pharmacological profile. The complete absence of data prevents any scientifically accurate discussion of its Absorption, Distribution, Metabolism, and Excretion (ADME) in animal models, the determination of exposure-response relationships, or any translational research hypotheses.
Therefore, the generation of the requested article, including data tables and detailed research findings, cannot be fulfilled due to the non-existence of publicly accessible information on this compound.
No Publicly Available Research Found for Computational Studies of this compound
Following a comprehensive search of scientific databases and publicly available information, no specific research pertaining to the computational chemistry and cheminformatics of the chemical compound this compound could be identified. As a result, the detailed analysis requested in the article outline, including molecular docking, dynamics simulations, virtual screening, and in silico ADMET properties for this specific compound, cannot be provided at this time.
The requested article structure centered on a deep dive into the computational analysis of this compound, covering advanced topics such as:
Molecular Docking and Dynamics Simulations: This would have involved an exploration of how this compound is predicted to bind to its biological targets and its dynamic behavior within that binding site.
Virtual Screening and De Novo Design: This section was intended to discuss methods for identifying other compounds with similar properties to this compound and designing novel, related structures.
ADMET Properties In Silico: This would have detailed the predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of the compound based on computational models.
The absence of any published studies or database entries detailing these specific computational analyses for this compound makes it impossible to generate a scientifically accurate and informative article that adheres to the provided, highly specific outline. General discussions of these computational techniques without direct application to this compound would not fulfill the explicit requirements of the request.
Further investigation into the PubChem database for this compound also did not reveal any associated bioactivity data or designated biological targets. This foundational information is a prerequisite for conducting the kind of targeted computational chemistry research that the article outline describes.
Therefore, until research focusing on the computational and cheminformatic properties of this compound is conducted and published, the generation of the requested article with the specified level of detail and scientific accuracy is not feasible.
Computational Chemistry and Cheminformatics in Cid 21951255 Research
Machine Learning and Artificial Intelligence Applications in CID 21951255 Research
This lack of information suggests that this compound has not been a subject of significant investigation within the computational chemistry and artificial intelligence research communities, or that any such research is not currently available in the public domain.
Compound Names
Due to the lack of available data, a table of compound names related to this compound cannot be generated.
Advanced Analytical and Biophysical Characterization for Research on Cid 21951255 Interactions
Spectroscopic Techniques for Ligand-Target Interaction Analysis
Spectroscopic methods are pivotal in providing insights into the dynamic and energetic aspects of CID 21951255 binding to its target macromolecules.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying molecular interactions in solution at atomic resolution. nih.govresearchgate.net In the context of this compound, NMR can be used to identify the binding interface, characterize conformational changes upon binding, and determine binding affinity. nih.gov By labeling either the target protein or this compound with NMR-active isotopes such as ¹³C or ¹⁵N, changes in the chemical environment of specific atoms upon complex formation can be monitored.
Chemical shift perturbation (CSP) studies are a primary NMR method to map the binding site of this compound on a protein. Upon addition of this compound, a subset of the protein's NMR signals will shift, indicating the residues that are part of or are in close proximity to the binding site. Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide distance constraints between the atoms of this compound and the protein, offering a detailed picture of the bound conformation. nih.govmdpi.com
Hypothetical NMR Chemical Shift Perturbations for Target Protein X upon Binding to this compound
| Residue No. | Amino Acid | Chemical Shift Change (ppm) |
|---|---|---|
| 25 | Valine | 0.35 |
| 27 | Leucine | 0.28 |
| 48 | Phenylalanine | 0.41 |
| 50 | Tyrosine | 0.32 |
| 89 | Isoleucine | 0.25 |
Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique used to measure the kinetics of molecular interactions. harvard.edumdpi.com In a typical SPR experiment to study this compound, the target protein is immobilized on a sensor chip, and a solution containing this compound is flowed over the surface. The binding of this compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. harvard.edu This allows for the determination of the association rate constant (kₐ) and the dissociation rate constant (kₑ). harvard.edu From these values, the equilibrium dissociation constant (Kₑ), a measure of binding affinity, can be calculated. harvard.edu
Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction between this compound and its target. harvard.edumalvernpanalytical.com In an ITC experiment, a solution of this compound is titrated into a solution containing the target protein. malvernpanalytical.com The resulting heat changes are measured to determine the binding affinity (Kₐ), the enthalpy of binding (ΔH), and the stoichiometry of the interaction (n). harvard.edunih.gov From these values, the change in entropy (ΔS) and Gibbs free energy (ΔG) can be calculated, offering deep insights into the driving forces of the binding event. harvard.edu
Hypothetical Binding Parameters for the Interaction of this compound with Target Protein Y
| Technique | Parameter | Value |
|---|---|---|
| SPR | kₐ (M⁻¹s⁻¹) | 2.5 x 10⁵ |
| SPR | kₑ (s⁻¹) | 5.0 x 10⁻³ |
| SPR | Kₑ (nM) | 20 |
| ITC | Kₐ (M⁻¹) | 4.8 x 10⁷ |
| ITC | ΔH (kcal/mol) | -8.5 |
| ITC | TΔS (kcal/mol) | 2.1 |
| ITC | ΔG (kcal/mol) | -10.6 |
| ITC | Stoichiometry (n) | 1.1 |
Fluorescence spectroscopy is a highly sensitive technique that can be used to monitor the binding of this compound to a target protein. daneshyari.com If the protein contains intrinsic fluorophores, such as tryptophan or tyrosine residues, their fluorescence properties may change upon ligand binding. These changes in fluorescence intensity or wavelength can be used to determine binding affinities and kinetics. If neither this compound nor the target protein is fluorescent, extrinsic fluorescent probes can be utilized.
Circular Dichroism (CD) spectroscopy is a valuable tool for assessing the secondary and tertiary structure of proteins and can detect conformational changes upon the binding of a ligand like this compound. researchgate.net Changes in the far-UV CD spectrum can indicate alterations in the protein's secondary structure content (e.g., alpha-helices and beta-sheets), while changes in the near-UV CD spectrum can provide information about changes in the tertiary structure and the environment of aromatic amino acid residues.
Structural Biology Approaches for Target-CID 21951255 Complexes
To gain a detailed, three-dimensional understanding of how this compound interacts with its target, structural biology techniques are indispensable.
X-ray crystallography is a powerful method for determining the atomic and molecular structure of a crystal. wikipedia.org To study the interaction of this compound with a target protein, the protein is first crystallized in the presence of the compound to form co-crystals. These co-crystals are then exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate a three-dimensional electron density map of the protein-ligand complex. nih.gov This map allows for the precise determination of the binding mode of this compound, including its orientation in the binding pocket and the specific atomic interactions (e.g., hydrogen bonds, hydrophobic interactions) it forms with the protein. wikipedia.orgnih.gov
Hypothetical Crystallographic Data for Target Protein Z in Complex with this compound
| Parameter | Value |
|---|---|
| PDB ID | (Hypothetical) |
| Resolution (Å) | 2.1 |
| R-work / R-free | 0.18 / 0.22 |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions (Å) | a=50.2, b=75.6, c=102.3 |
Cryo-electron microscopy (Cryo-EM) has emerged as a revolutionary technique for determining the structure of large macromolecular complexes that are difficult to crystallize. nih.govmdpi.com If this compound binds to a large protein complex, Cryo-EM can be used to visualize the complex in its near-native state. nih.gov In Cryo-EM, a solution of the protein-CID 21951255 complex is rapidly frozen in a thin layer of vitreous ice. nih.gov A transmission electron microscope is then used to capture thousands of two-dimensional projection images of the individual complexes. These images are computationally combined to reconstruct a three-dimensional density map of the complex. mdpi.com While generally providing lower resolution than X-ray crystallography for smaller proteins, Cryo-EM is invaluable for studying large, dynamic, and heterogeneous complexes, revealing the binding site of this compound within the context of the entire assembly. nih.gov
Mass Spectrometry-Based Methods for Metabolite Identification and Protein Interactions
Mass spectrometry (MS) is a cornerstone analytical technique for elucidating the metabolic fate of a compound and identifying its direct protein binding partners. researchgate.net These methods are critical for understanding a compound's mechanism of action and potential off-target effects.
In a hypothetical study of this compound, liquid chromatography-mass spectrometry (LC-MS/MS) would be a primary tool. nih.gov Researchers would incubate this compound with liver microsomes or hepatocytes to simulate metabolic processes. High-resolution mass spectrometry would then be employed to detect and identify potential metabolites by comparing the mass-to-charge ratio of new peaks with that of the parent compound. researchgate.netnih.gov
Table 1: Hypothetical Metabolites of this compound Identified by Mass Spectrometry
| Putative Metabolite | Biotransformation | Predicted Mass Shift (Da) |
| M1 | Oxidation | +15.99 |
| M2 | Glucuronidation | +176.03 |
| M3 | N-dealkylation | -28.03 |
| M4 | Sulfation | +79.96 |
This table is illustrative and not based on experimental data for this compound.
To identify protein interactions, several MS-based approaches could be utilized. Affinity purification-mass spectrometry (AP-MS) would involve immobilizing a derivative of this compound on a solid support to "pull down" interacting proteins from a cell lysate. nih.gov These captured proteins would then be identified by mass spectrometry. Another powerful technique is chemical cross-linking mass spectrometry (XL-MS), which can provide structural information about protein-protein interactions that are stabilized or induced by the compound. nih.govd-nb.info
Table 2: Potential Protein Interaction Analysis of this compound using Mass Spectrometry
| MS-Based Method | Principle | Information Gained |
| Affinity Purification-MS (AP-MS) | A tagged version of the compound captures binding partners from cell extracts. nih.gov | Identifies direct and indirect protein targets. |
| Chemical Cross-linking-MS (XL-MS) | Covalent linking of proximate amino acid residues in interacting proteins. nih.gov | Provides information on protein complex topology and binding interfaces. d-nb.info |
| Native Mass Spectrometry | Analysis of intact protein-ligand complexes under non-denaturing conditions. frontiersin.org | Confirms binding stoichiometry and interaction strength. |
This table outlines potential experimental approaches and is not based on published research for this compound.
Microscopic Techniques for Subcellular Localization and Phenotypic Screening
Microscopy techniques are essential for visualizing the effects of a compound within a cellular context. High-content imaging and other advanced microscopy methods can reveal where a compound or its target is located within the cell and what phenotypic changes the compound induces. nih.gov
To determine the subcellular localization of the target of this compound, researchers could employ immunofluorescence microscopy. This would involve using antibodies that specifically recognize the target protein, which are then visualized with fluorescently labeled secondary antibodies. Alternatively, if a fluorescently tagged version of this compound were available, its distribution within the cell could be directly observed. nih.gov
Phenotypic screening using automated microscopy allows for the unbiased assessment of a compound's effects on cell morphology, proliferation, and other observable characteristics. nih.gov Cells would be treated with this compound, and then imaged to quantify various phenotypic parameters.
Table 3: Illustrative Phenotypic Parameters for Screening with this compound
| Cellular Feature | Parameter Measured | Potential Implication |
| Nucleus | Size, Shape, DNA Content | Cell cycle arrest, apoptosis |
| Cytoskeleton | Tubulin or Actin organization | Disruption of cell division or migration |
| Mitochondria | Membrane potential, Morphology | Cellular respiration effects, toxicity |
| Cell Proliferation | Cell count over time | Cytostatic or cytotoxic effects |
This table presents examples of parameters that could be analyzed and is not based on experimental data for this compound.
The data generated from these microscopic techniques would provide crucial insights into the cellular mechanism of action of this compound, complementing the molecular information obtained from mass spectrometry.
No information could be found for the chemical compound with the identifier "this compound." Searches across scientific databases, including PubChem, and the broader scientific literature did not yield any results for a compound with this specific identifier.
It is possible that "this compound" is an incorrect or outdated identifier. Without a valid compound to research, it is not possible to generate the detailed article as requested in the outline.
Therefore, no content can be provided for the following sections:
Emerging Research Applications and Future Directions for Cid 21951255
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
